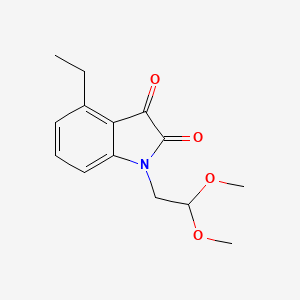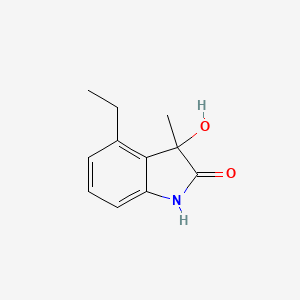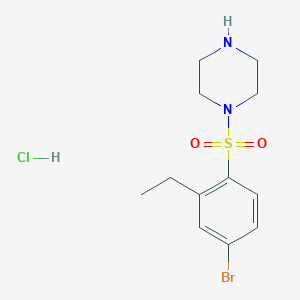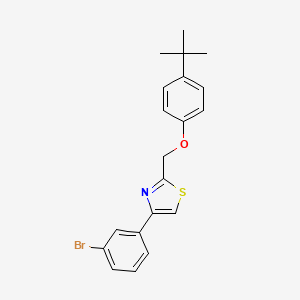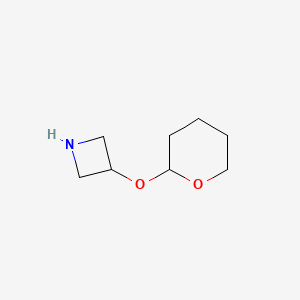
3-(oxan-2-yloxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(oxan-2-yloxy)azetidine is a heterocyclic compound that features both an azetidine ring and an oxane (tetrahydropyran) ring Azetidines are four-membered nitrogen-containing rings, while oxanes are six-membered oxygen-containing rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-2-yloxy)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines but requires specific conditions such as visible light (blue light) to promote the reaction.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This method is efficient and allows for the preparation of various heterocyclic amino acid derivatives containing azetidine and oxetane rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(oxan-2-yloxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines with different functional groups.
科学的研究の応用
3-(oxan-2-yloxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(oxan-2-yloxy)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various chemical reactions, potentially inhibiting or modifying the activity of enzymes and other biological molecules. The specific pathways and targets depend on the compound’s application and the context in which it is used.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
Uniqueness
3-(oxan-2-yloxy)azetidine is unique due to the combination of the azetidine and oxane rings, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
764644-39-5 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
3-(oxan-2-yloxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-2-4-10-8(3-1)11-7-5-9-6-7/h7-9H,1-6H2 |
InChIキー |
YKDDQZIHCBQOOJ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OC2CNC2 |
正規SMILES |
C1CCOC(C1)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


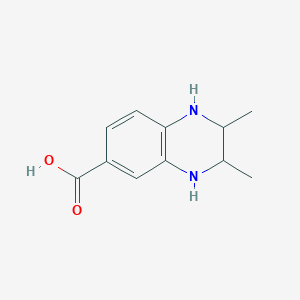
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1628561.png)
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine](/img/structure/B1628562.png)


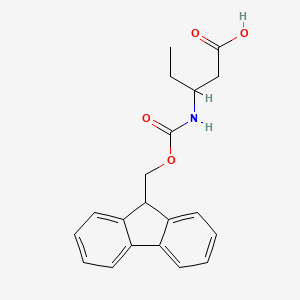
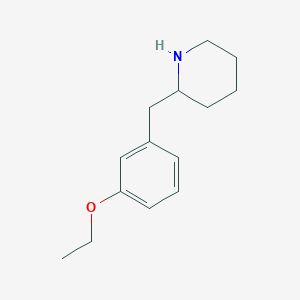
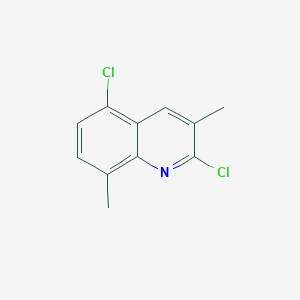
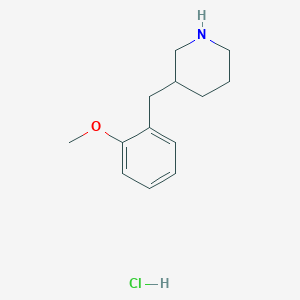
![2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1628575.png)
